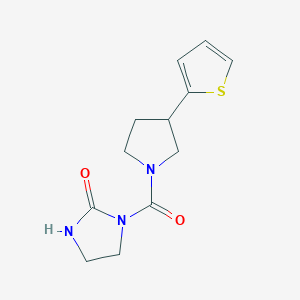

1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

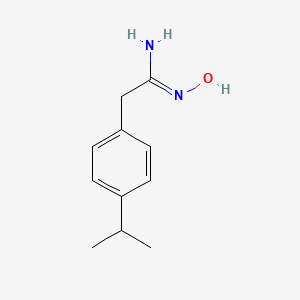

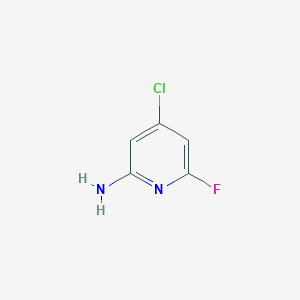

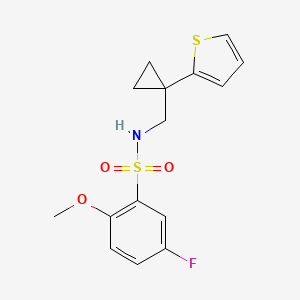

The compound “1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that likely contains a pyrrolidine ring and a thiophene ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a structural alert with the formula C4H4S .Scientific Research Applications

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research on thiophene and pyrrolidine derivatives, such as in the study by Cheng et al. (2010), highlights the orthogonal synthesis methods producing densely functionalized pyrroles and thiophenes. These methods are crucial for developing compounds with potential applications in material science and pharmacology due to their high efficiency and the ability to introduce diverse functional groups (Cheng, Peng, & Li, 2010).

Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

The antiviral activity of imidazo[1,2-a]pyridine derivatives, which share a common structural motif with the queried compound, has been reported. For instance, Véron et al. (2007) investigated the influence of substitution on the antiviral efficacy against human cytomegalovirus and varicella-zoster virus, highlighting the potential of these compounds in antiviral drug development (Véron et al., 2007).

Fluorescent Probes for Mercury Ion Detection

The synthesis of imidazo[1,2-a]pyridine derivatives for use as fluorescent probes, as demonstrated by Shao et al. (2011), suggests applications in environmental monitoring and analytical chemistry. These compounds, developed through reactions involving β-lactam carbenes, show efficiency in detecting mercury ions, indicating their potential as sensors (Shao et al., 2011).

Anti-inflammatory and Analgesic Activities

Compounds with thiophene, imidazole, and pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, as reported by Sondhi et al. (2008). This research underscores the therapeutic potential of such compounds in treating pain and inflammation (Sondhi et al., 2008).

Anticholinesterase Potential

Kwong et al. (2019) explored the anticholinesterase potential of imidazo[1,2-a]pyridine analogues, indicative of their application in treating neurodegenerative diseases such as Alzheimer's. The study provides insights into the structural factors influencing the inhibitory activity against acetylcholinesterase and butyrylcholinesterase (Kwong et al., 2019).

Properties

IUPAC Name |

1-(3-thiophen-2-ylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-13-4-6-15(11)12(17)14-5-3-9(8-14)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYWTZNGBJVAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)